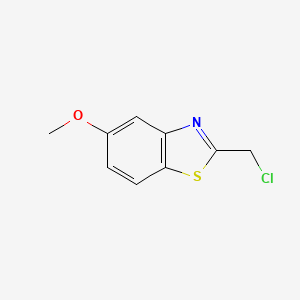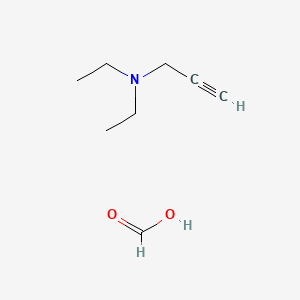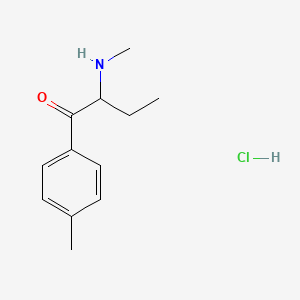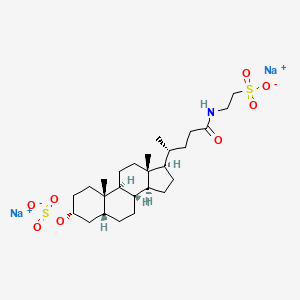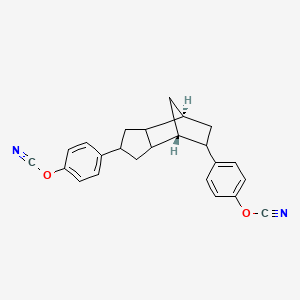
Dicyclopentadienylbisphenol cyanate ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentadienylbisphenol cyanate ester is a chemical compound with the molecular formula C24H22N2O2 and a molecular weight of 370.45 . It has a complexity of 659, a topological polar surface area of 66, and a heavy atom count of 28 .
Synthesis Analysis
Dicyanate ester containing dicyclopentadiene cycles and epoxy co-polymers were prepared by copolymerization between epoxy and dicyclopentadienylbisphenol cyanate esters (DCPDCE) . The introduction of E51 in the co-polymers would effectively improve the toughness of DCPDCE, while the thermal dimensional stability would be weakened .Molecular Structure Analysis
The molecular structure of Dicyclopentadienylbisphenol cyanate ester is characterized by a molecular weight of 370.4, an XLogP3 of 6.3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The exact mass is 370.168127949, and the monoisotopic mass is also 370.168127949 .Chemical Reactions Analysis
The curing reaction of the build-up film contains two curing reaction processes. The first curing process is suited for the autocatalytic curing model, while the other curing process is suited for the Kamal curing kinetics model .Physical And Chemical Properties Analysis
Dicyclopentadienylbisphenol cyanate ester exhibits properties such as nominal density, high dimensional stability, low moisture absorption, high-temperature operating conditions, low loss factor, low dielectric constant, EMI shielding, low defect density, strong wave permeability, thermo-mechanical and chemical stability, excellent UV aging resistance, radiation resistance, excellent adhesion to conducting metals up to 250 °C, resistance to microcracks, glass transition temperature (240–290 °C), and good processability .Wissenschaftliche Forschungsanwendungen
High-Performance Thermoset–Thermoset Polymer Blends
Dicyclopentadienylbisphenol cyanate ester, as part of cyanate ester (CE) formulations, has been extensively researched for its application in creating high-performance thermoset–thermoset polymer blends. These materials exhibit superior thermal and mechanical properties, making them suitable for advanced engineering applications. One study highlights the formulation of blends using a commercial bismaleimide (BMI) mixture, CE, and a co-monomer with allyl and cyanate pendant groups. The cure of these resins was monitored through differential scanning calorimetry (DSC), while their properties were assessed using dynamic mechanical thermal analysis (DMTA). It was found that these blends could form linked interpenetrating networks (LIPNs), displaying a single glass transition temperature that could exceed 350°C, depending on the co-monomers used. This suggests their potential for applications requiring high thermal stability (Hamerton, 1996).
Applications in High Performance Printed Circuit Boards (PCBs)
The application of cyanate ester resins, including dicyclopentadienylbisphenol cyanate ester, has been reviewed in the context of high-performance printed circuit boards (PCBs). These resins, when modified with epoxy, can significantly enhance the dielectric performance of copper-clad boards. This improvement makes them suitable for high-frequency electronic applications, demonstrating the material's critical role in the development of advanced electronic components and systems (Zeng Zhi, 2003).
Safety And Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(1S,7S)-4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2/t17?,18-,21?,22?,23?,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCNZOJNSJLMS-PHWWCQNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentadienylbisphenol cyanate ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

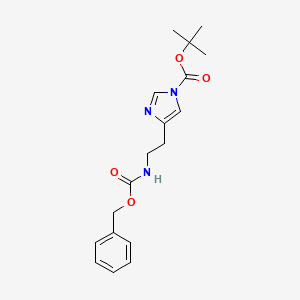
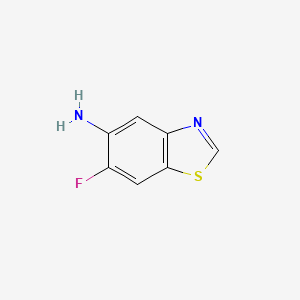
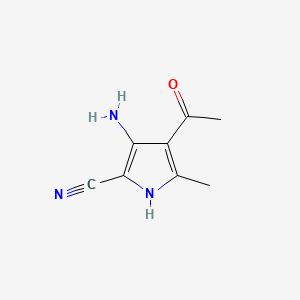
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/no-structure.png)
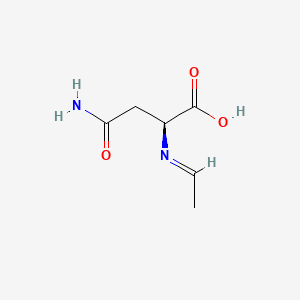
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
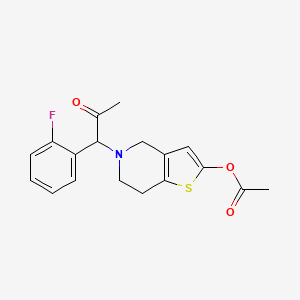
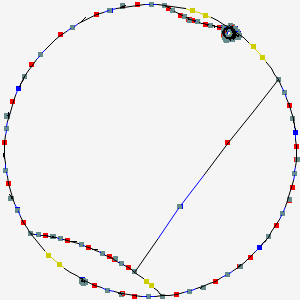
![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
